molecular formula C19H17N3O2S2 B11294819 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-thienylmethyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-thienylmethyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11294819
M. Wt: 383.5 g/mol
InChI Key: DBEAHYUCUGTNCU-UHFFFAOYSA-N
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Description

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-thienylmethyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a thiazole ring, a pyrrole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-thienylmethyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of 2-aminothiazole with appropriate aldehydes or ketones in the presence of a base such as triethylamine . The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-thienylmethyl)-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-thienylmethyl)-1,2-dihydro-3H-pyrrol-3-one has various applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-thienylmethyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-thienylmethyl)-1,2-dihydro-3H-pyrrol-3-one is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17N3O2S2

Molecular Weight

383.5 g/mol

IUPAC Name

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(thiophen-2-ylmethyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C19H17N3O2S2/c1-24-13-6-4-12(5-7-13)15-11-26-19(21-15)17-16(23)10-22(18(17)20)9-14-3-2-8-25-14/h2-8,11,20,23H,9-10H2,1H3

InChI Key

DBEAHYUCUGTNCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CC4=CC=CS4)O

Origin of Product

United States

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